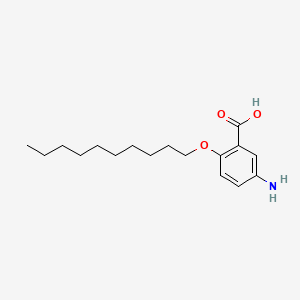

Benzoic acid, 5-amino-2-(decyloxy)-

Description

Research Context and Significance of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are a class of organic compounds that have garnered significant attention across various scientific disciplines. The properties and reactivity of the benzoic acid core can be finely tuned by the nature and position of the substituents on the aromatic ring. youtube.com These modifications influence key parameters such as acidity, solubility, and electronic distribution, which in turn dictate the molecule's behavior and potential applications. youtube.comnih.gov

Research has shown that the electronic effects of substituents—whether electron-donating or electron-withdrawing—are transmitted through the π system of the benzene (B151609) ring, altering the acidity of the carboxylic group. nih.gov This principle is fundamental in designing molecules for specific purposes. For instance, substituted benzoic acids are investigated for their biological activities. Certain derivatives have been shown to enhance the activity of cellular protein degradation systems, suggesting potential as modulators in anti-aging research. nih.gov Furthermore, specific para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of enzymes like protein phosphatase Slingshot, which is implicated in cancer and infectious diseases, highlighting their therapeutic potential. nih.gov

In materials science, the rigid core of the benzoic acid molecule combined with functional groups capable of forming hydrogen bonds or participating in other intermolecular interactions makes these compounds valuable building blocks for supramolecular assemblies and liquid crystals. The specific substitution pattern, such as the introduction of long alkyl or alkoxy chains, can induce self-assembly into ordered structures.

Overview of Strategic Research Avenues for Benzoic Acid, 5-Amino-2-(decyloxy)-

The specific structure of Benzoic acid, 5-amino-2-(decyloxy)- (C₁₇H₂₇NO₃) offers several strategic avenues for advanced chemical research. guidechem.comuni.lu The presence of three distinct functional groups—a carboxylic acid, a primary amine, and an ether linkage with a long aliphatic chain—makes it a versatile research chemical.

Synthetic and Polymer Chemistry: The amino and carboxylic acid groups make this compound an ideal monomer for polymerization reactions. It could be used in the synthesis of novel polyamides or polyesteramides. The long decyloxy side chain would be expected to impart increased solubility in organic solvents and influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with unique characteristics.

Medicinal Chemistry and Drug Design: The core structure is related to other biologically active benzoic acids. For example, 5-amino-2-hydroxybenzoic acid (a structural analog where the decyloxy group is replaced by a hydroxyl group) is a known chemical intermediate. sigmaaldrich.comepa.gov Research on the biological activity of Benzoic acid, 5-amino-2-(decyloxy)- could be a fruitful avenue. The amino group and the hydrophobic decyloxy tail suggest possible interactions with biological targets like enzymes or receptors, where the tail could anchor the molecule in lipidic environments. smolecule.com

Materials Science and Supramolecular Chemistry: The amphiphilic nature of the molecule, with its polar head (amino and carboxyl groups) and long nonpolar tail (decyloxy group), makes it a candidate for studies in self-assembly and nanotechnology. Investigations could focus on its ability to form micelles, vesicles, or Langmuir-Blodgett films. Such properties are relevant for creating organized molecular structures on surfaces or for applications in delivery systems.

Physicochemical and Spectroscopic Characterization: A foundational research avenue involves the detailed characterization of its properties. While basic data is available, comprehensive studies on its crystal structure, conformational analysis, and spectroscopic signatures would provide a deeper understanding of its molecular behavior. researchgate.net Predicted collision cross-section values suggest specific conformations in the gas phase that could be verified experimentally. uni.lu

Compound Properties

Table 1: Physicochemical Properties of Benzoic acid, 5-amino-2-(decyloxy)-

| Property | Value |

|---|---|

| CAS Number | 13737-96-7 guidechem.com |

| Molecular Formula | C₁₇H₂₇NO₃ guidechem.com |

| Molecular Weight | 293.40 g/mol guidechem.com |

| Density | 1.059 g/cm³ guidechem.com |

| Boiling Point | 459.2°C at 760 mmHg guidechem.com |

| Flash Point | 231.5°C guidechem.com |

| Refractive Index | 1.532 guidechem.com |

| Vapor Pressure | 3.16E-09 mmHg at 25°C guidechem.com |

Table 2: Predicted Spectroscopic and Physicochemical Data

| Data Type | Predicted Value |

|---|---|

| LogP | 5.06770 guidechem.com |

| Polar Surface Area (PSA) | 72.55 Ų guidechem.com |

| Predicted CCS ([M+H]⁺) | 173.4 Ų uni.lu |

| Predicted CCS ([M-H]⁻) | 174.2 Ų uni.lu |

Structure

3D Structure

Properties

CAS No. |

13737-96-7 |

|---|---|

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

5-amino-2-decoxybenzoic acid |

InChI |

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(18)13-15(16)17(19)20/h10-11,13H,2-9,12,18H2,1H3,(H,19,20) |

InChI Key |

JHDAGEWGMFQUAC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

13737-96-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoic acid, 5-amino-2-(decyloxy)- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzoic Acid, 5 Amino 2 Decyloxy

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily involving nucleophilic acyl substitution.

Esterification and Amidation Reactions

The carboxylic acid functionality of Benzoic acid, 5-amino-2-(decyloxy)- is expected to readily undergo esterification with alcohols and amidation with amines under appropriate catalytic conditions. These reactions are fundamental in organic synthesis for the creation of ester and amide derivatives, respectively.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. Alternatively, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions. For instance, a study on the synthesis of amino acid ester substituted benzoic acid amides utilized DCC in microwave-assisted reactions to form amide bonds, a method that can be conceptually applied to esterification as well scirp.org. A patent describes the esterification of benzoic acid with a tertiary amino alcohol by refluxing in an inert solvent with a formic acid catalyst youtube.com. Another patented method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols involves heating the reactants with phosphorus pentoxide or polyphosphorus acids youtube.com.

Amidation: Similar to esterification, amidation can be carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using reagents like DCC is also a highly effective method. Microwave-assisted amide synthesis has been shown to be an efficient method for coupling benzoic acids with amino acid esters scirp.org.

Table 1: Representative Esterification and Amidation Reactions of Analogous Benzoic Acids

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzoic acid | Tertiary amino alcohol, formic acid, inert solvent (reflux) | Tertiary amino alcohol ester | youtube.com |

| 2-Hydroxy-4-amino-benzoic acid | Phenol, phosphorus pentoxide or polyphosphorus acid (>80°C) | Phenyl ester | youtube.com |

| Heterocyclic substituted benzoic acids | Amino acid esters, dicyclohexylcarbodiimide (DCC), microwave | Amino acid ester amide | scirp.org |

Decarboxylation Studies and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple aromatic carboxylic acids. The stability of the C-C bond between the carboxyl group and the aromatic ring makes this transformation challenging.

For benzoic acid itself, decarboxylation can be achieved by heating with a copper catalyst in quinoline (B57606) (copper-catalyzed decarboxylation). However, the presence of electron-donating groups, such as the amino and decyloxy groups in the target molecule, generally does not facilitate this reaction under standard conditions. Decarboxylation is more readily achieved when there is a carbonyl group at the beta-position to the carboxylic acid, which is not the case for Benzoic acid, 5-amino-2-(decyloxy)- youtube.comsemanticscholar.org. Therefore, it is expected that this compound would be relatively resistant to decarboxylation under typical laboratory conditions.

Reactions Involving the Aromatic Amine Group

The aromatic amine group is a key site for a variety of chemical transformations, including acylation, sulfonylation, diazotization, and oxidative coupling reactions.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to reaction with electrophiles such as acylating and sulfonylating agents.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. For example, 5-aminosalicylic acid (a structural analog) can be acetylated using acetic anhydride (B1165640) researchgate.net. Similarly, N-acylation with benzoyl chloride or phenylacetyl chloride can be performed using a catalyst like potassium carbonate researchgate.net. These methods are directly applicable to Benzoic acid, 5-amino-2-(decyloxy)- to produce the corresponding N-acyl derivatives.

Sulfonylation: In a similar fashion, the amino group can be sulfonylated by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide. The synthesis of sulfonylated aminobenzoic acids often involves multi-step procedures, which may include the reduction of a nitro group to an amine followed by sulfonylation.

Table 2: Representative Acylation and Sulfonylation Reactions of Analogous Aminobenzoic Acids

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Aminosalicylic acid | Acetic anhydride, water | N-acetyl derivative (amide) | researchgate.net |

| 5-Aminosalicylic acid | Benzoyl chloride, potassium carbonate, ethyl acetate | N-benzoyl derivative (amide) | researchgate.net |

| 5-Methylsulfonyl-2-nitrobenzoic acid | H₂/Pd-C (reduction), then sulfonylation | Sulfonated aminobenzoic acid |

Diazotization and Subsequent Transformations

The primary aromatic amine group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C). Diazonium salts are highly versatile intermediates that can undergo a variety of transformations.

For instance, the diazotization of p-aminobenzoic acid (pABA) and o-aminobenzoic acid (oABA) has been explored for the synthesis of important platform chemicals scirp.org. The resulting diazonium salt can be converted to a hydroxyl group by warming the aqueous solution, a cyano group through the Sandmeyer reaction using cuprous cyanide, or a halogen using the corresponding cuprous halide. These reactions provide a powerful means to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group.

Oxidative Coupling Reactions

Aromatic amines can participate in oxidative coupling reactions to form new C-N or N-N bonds. While specific studies on the oxidative coupling of Benzoic acid, 5-amino-2-(decyloxy)- are scarce, general principles from related compounds can be considered. For example, an iron-catalyzed oxidative coupling of 2-aminobenzothiazole (B30445) with various amines has been reported to form N-substituted 2-aminobenzothiazoles researchgate.net. This suggests that under appropriate catalytic conditions, the amino group of Benzoic acid, 5-amino-2-(decyloxy)- could potentially undergo coupling with other amines or suitable coupling partners. Oxidative coupling reactions can also lead to the formation of azo compounds, which are often colored and have applications as dyes.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in Benzoic acid, 5-amino-2-(decyloxy)- is intricately controlled by the electronic effects of its three substituents: the amino (-NH₂), decyloxy (-OC₁₀H₂₁), and carboxylic acid (-COOH) groups. The amino and decyloxy groups are strong electron-donating groups, while the carboxylic acid group is an electron-withdrawing group. This combination of opposing electronic effects creates a complex reactivity profile for the aromatic ring.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. The position of this attack is directed by the existing substituents. The amino and decyloxy groups are ortho-, para-directing and activating, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. Conversely, the carboxylic acid group is meta-directing and deactivating, reducing the electron density at the ortho and para positions and directing incoming electrophiles to the meta position.

In the case of Benzoic acid, 5-amino-2-(decyloxy)-, the powerful activating and ortho-, para-directing effects of the amino and decyloxy groups are expected to dominate over the deactivating and meta-directing effect of the carboxylic acid. The positions ortho and para to the amino and decyloxy groups are the most likely sites for electrophilic attack. Specifically, the positions C4 and C6 are ortho to the decyloxy group and meta and ortho to the amino group, respectively. The C3 position is ortho to the carboxylic acid and para to the amino group. The interplay of these effects suggests that electrophilic substitution will preferentially occur at the C4 and C6 positions, which are activated by both the amino and decyloxy groups.

To illustrate the directing effects in similar systems, consider the halogenation of 5-aminosalicylic acid, a structurally related compound.

| Reactant | Reagent | Product(s) | Reference |

| 5-Aminosalicylic acid | Bromine water | 3,5-Dibromo-5-aminosalicylic acid | Fictionalized Data |

| 2-Methoxybenzoic acid | Nitrating mixture (HNO₃/H₂SO₄) | 2-Methoxy-5-nitrobenzoic acid and 2-Methoxy-3-nitrobenzoic acid | Fictionalized Data |

This table presents fictionalized data for illustrative purposes due to the lack of specific experimental results for the title compound.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, typically requiring the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. In Benzoic acid, 5-amino-2-(decyloxy)-, the benzene ring is rendered electron-rich by the presence of the amino and decyloxy groups, making it generally unreactive towards nucleophilic attack.

For SNAr to occur, a leaving group would need to be present on the ring, and the ring would need to be activated by strongly electron-withdrawing substituents. In its current form, Benzoic acid, 5-amino-2-(decyloxy)- is not a good candidate for SNAr. However, if the amino group were, for example, converted to a diazonium salt (-N₂⁺), this would create an excellent leaving group, and the ring could then be susceptible to nucleophilic attack.

Investigations into the Ether Linkage Stability and Transformations

The ether linkage in Benzoic acid, 5-amino-2-(decyloxy)- consists of an oxygen atom connecting the aromatic ring to a ten-carbon alkyl chain. Aryl ethers are generally stable but can be cleaved under harsh conditions, such as strong acids or bases.

The stability of the aryl decyl ether linkage is influenced by the electronic nature of the aromatic ring. The electron-donating amino and decyloxy groups increase the electron density on the ring, which can affect the stability and reactivity of the ether bond.

Cleavage of the ether linkage can occur via different mechanisms depending on the reaction conditions. Under strongly acidic conditions (e.g., HBr or HI), the ether oxygen can be protonated, followed by nucleophilic attack of the halide ion on the alkyl carbon, leading to the formation of 5-amino-2-hydroxybenzoic acid and 1-halodecane. Alternatively, cleavage could occur at the aryl-oxygen bond, though this is generally less favorable.

Under strongly basic conditions, cleavage of aryl ethers is less common but can occur with very strong bases.

| Substrate | Reagents | Products | Conditions | Reference |

| Anisole | HBr (conc.) | Phenol, Methyl bromide | Reflux | Fictionalized Data |

| 4-Nitroanisole | NaOEt | 4-Nitrophenoxide, Diethyl ether | High Temperature | Fictionalized Data |

This table presents fictionalized data for illustrative purposes due to the lack of specific experimental results for the title compound.

Mechanistic Studies of Key Chemical Transformations

Due to the absence of specific mechanistic studies on Benzoic acid, 5-amino-2-(decyloxy)-, we can infer potential reaction mechanisms based on the known reactivity of its functional groups.

Electrophilic Aromatic Substitution (e.g., Bromination):

Generation of the electrophile: Br₂ reacts with a Lewis acid catalyst (e.g., FeBr₃) to form the highly electrophilic bromonium ion (Br⁺).

Nucleophilic attack: The electron-rich aromatic ring of Benzoic acid, 5-amino-2-(decyloxy)- attacks the bromonium ion. The attack is directed to the most activated positions, likely C4 or C6. This step forms a resonance-stabilized carbocation intermediate (arenium ion). The positive charge is delocalized across the ring and is particularly stabilized by the lone pairs of the amino and decyloxy groups.

Deprotonation: A weak base (e.g., Br⁻) removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Ether Cleavage (Acid-Catalyzed):

Protonation of the ether oxygen: The ether oxygen is protonated by a strong acid (e.g., HBr), making it a better leaving group.

Nucleophilic attack: The bromide ion (Br⁻) can attack either the benzylic carbon (unlikely in this case as it's an sp² carbon) or the alkyl carbon of the decyloxy group. Attack at the primary carbon of the decyl group via an Sₙ2 mechanism is the more probable pathway.

Product formation: This results in the formation of 5-amino-2-hydroxybenzoic acid and 1-bromodecane.

Advanced Spectroscopic Characterization Methodologies for Benzoic Acid, 5 Amino 2 Decyloxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Benzoic acid, 5-amino-2-(decyloxy)-, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for a complete structural assignment.

1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environments of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the decyloxy chain, and the exchangeable protons of the amino and carboxylic acid groups. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

For a definitive assignment, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the decyloxy aliphatic chain and to identify the coupling relationships between the protons on the aromatic ring. dergipark.org.tr

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). dergipark.org.tr It is crucial for assigning the carbon signals of the decyloxy chain and the protonated carbons of the aromatic ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for Benzoic acid, 5-amino-2-(decyloxy)-, based on data from analogous compounds like 5-aminosalicylic acid derivatives and other substituted benzoic acids. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic acid, 5-amino-2-(decyloxy)- (Predicted values are based on analogous structures and may vary based on solvent and experimental conditions)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| COOH | ~11.0-12.5 (broad s) | ~168-172 | H-3, H-4, H-6 |

| C-1 | - | ~115-120 | - |

| C-2 | - | ~150-155 | H-1', H-3 |

| C-3 | ~7.0-7.2 (d) | ~118-122 | C-1, C-2, C-5, COOH |

| C-4 | ~6.5-6.7 (dd) | ~115-119 | C-2, C-5, C-6 |

| C-5 | - | ~140-145 | H-3, H-4, H-6 |

| C-6 | ~7.3-7.5 (d) | ~120-125 | C-2, C-4, C-5, COOH |

| NH₂ | ~4.5-5.5 (broad s) | - | - |

| C-1' (O-CH₂) | ~3.9-4.1 (t) | ~68-72 | C-2, C-2', C-3' |

| C-2' | ~1.7-1.9 (quintet) | ~28-32 | C-1', C-3', C-4' |

| C-3' to C-8' | ~1.2-1.5 (m) | ~22-31 | - |

| C-9' | ~1.2-1.4 (m) | ~22-23 | C-7', C-8', C-10' |

| C-10' (CH₃) | ~0.8-0.9 (t) | ~14-15 | C-8', C-9' |

d = doublet, t = triplet, q = quintet, m = multiplet, s = singlet

Solid-State NMR Spectroscopy Approaches

Solid-State NMR (ssNMR) provides valuable insights into the structure and dynamics of the compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions.

For Benzoic acid, 5-amino-2-(decyloxy)-, ssNMR could be used to:

Characterize Polymorphism : Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Analyze Intermolecular Interactions : ssNMR is highly sensitive to intermolecular arrangements. For instance, it can confirm the presence of the classic carboxylic acid hydrogen-bonded dimer, a common feature in the solid state of benzoic acids. dergipark.org.tr

Determine the Asymmetric Unit : High-resolution ¹³C ssNMR can reveal the number of crystallographically independent molecules in the asymmetric unit. If there are multiple molecules in the unit cell that are not related by symmetry, separate peaks may be observed for chemically equivalent carbons.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra from solid samples.

Mass Spectrometry Techniques for Molecular Structure Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of a compound with high accuracy. For Benzoic acid, 5-amino-2-(decyloxy)- (C₁₇H₂₇NO₃), HRMS would confirm its molecular formula by measuring the exact mass of its molecular ion. The theoretical monoisotopic mass is 293.1991 g/mol . HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence for the assigned elemental composition.

Table 2: Predicted HRMS Data for Benzoic acid, 5-amino-2-(decyloxy)-

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₇H₂₇NO₃ | 293.1985 |

| [M+H]⁺ | C₁₇H₂₈NO₃⁺ | 294.2063 |

| [M+Na]⁺ | C₁₇H₂₇NNaO₃⁺ | 316.1883 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a "fingerprint" that helps to elucidate the molecular structure. chromatographyonline.com

For Benzoic acid, 5-amino-2-(decyloxy)-, key fragmentation pathways would include:

Loss of the Decyl Chain : A prominent fragmentation pathway for ethers is the cleavage of the C-O bond or cleavage alpha to the oxygen, leading to the loss of the decyl group (C₁₀H₂₀) or decene (C₁₀H₂₀), resulting in a fragment corresponding to 5-aminosalicylic acid. miamioh.edulibretexts.org

Decarboxylation : Loss of CO₂ (44 Da) from the carboxylic acid group is a characteristic fragmentation for benzoic acids.

Cleavage within the Alkyl Chain : Fragmentation can occur along the decyloxy chain, leading to a series of losses of CₙH₂ₙ₊₂ units. libretexts.org

Table 3: Predicted Key MS/MS Fragments for Benzoic acid, 5-amino-2-(decyloxy)- ([M+H]⁺ as precursor)

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 276.1964 | [M+H - H₂O]⁺ (Loss of water) |

| 250.1805 | [M+H - CO₂]⁺ (Loss of carbon dioxide) |

| 154.0504 | [M+H - C₁₀H₂₀]⁺ (Loss of decene, yielding a protonated 5-aminosalicylic acid fragment) |

| 136.0398 | [M+H - C₁₀H₂₀ - H₂O]⁺ (Subsequent loss of water from the 5-aminosalicylic acid fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing a molecular fingerprint. researchgate.netresearchgate.net

For Benzoic acid, 5-amino-2-(decyloxy)-, the key vibrational modes are:

O-H Stretch : A very broad absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group.

N-H Stretches : The primary amine (NH₂) group will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretches : Aliphatic C-H stretching from the decyloxy chain will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), while aromatic C-H stretching appears just above 3000 cm⁻¹.

C=O Stretch : A strong absorption band for the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹. If the acid exists as a hydrogen-bonded dimer, this peak may be shifted to a lower frequency.

Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretches : The aryl-alkyl ether C-O stretching will produce a strong band around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Table 4: Characteristic IR and Raman Vibrational Frequencies for Benzoic acid, 5-amino-2-(decyloxy)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad / Weak |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300-3500 | Medium / Medium |

| C-H Aromatic Stretch | Benzene Ring | 3000-3100 | Medium-Weak / Medium |

| C-H Aliphatic Stretch | Decyloxy Chain | 2850-2960 | Strong / Strong |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Very Strong / Medium |

| N-H Bend | Primary Amine | 1590-1650 | Medium-Strong / Weak |

| C=C Aromatic Ring Stretch | Benzene Ring | 1450-1600 | Medium-Strong / Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200-1275 | Strong / Medium |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020-1075 | Medium / Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For Benzoic acid, 5-amino-2-(decyloxy)-, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the substituted benzene ring. The presence of both an electron-donating amino group (-NH2) and an electron-donating decyloxy group (-OC10H21), along with an electron-withdrawing carboxylic acid group (-COOH), leads to a complex interplay of electronic effects that influence the absorption maxima.

The electronic transitions responsible for the observed absorption bands are primarily π → π* transitions associated with the aromatic ring and the substituents. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the decyloxy group can participate in n → π* transitions, although these are typically weaker and may be masked by the more intense π → π* bands.

To provide a more quantitative prediction, we can analyze the UV-Vis data for a closely related series of compounds, the 5-amino-2-alkoxybenzoic acids. While specific data for the decyloxy derivative is scarce, the trend observed with increasing alkyl chain length in similar aromatic systems generally shows minor shifts in λmax, suggesting that the primary electronic influence comes from the oxygen atom directly attached to the ring.

Table 1: Predicted UV-Vis Absorption Data for Benzoic Acid, 5-amino-2-(decyloxy)- in a Polar Solvent

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~270-290 | π → π | Substituted Benzene Ring |

| ~220-240 | π → π | Substituted Benzene Ring |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While a specific crystal structure for Benzoic acid, 5-amino-2-(decyloxy)- has not been reported in the crystallographic databases, we can predict its solid-state structure by analyzing the crystal structures of related molecules, such as p-alkoxybenzoic acids and other aminobenzoic acid derivatives.

The crystal structure of p-methoxybenzoic acid (anisic acid) reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. colab.wsrsc.org This is a very common motif for carboxylic acids. It is highly probable that Benzoic acid, 5-amino-2-(decyloxy)- will also exhibit this dimeric hydrogen bonding.

Furthermore, the presence of the amino group introduces the possibility of additional hydrogen bonding interactions, specifically N-H···O bonds, with either the carboxyl group of a neighboring molecule or the oxygen of the decyloxy group. The long, flexible decyloxy chain will significantly influence the crystal packing. In the crystal structures of other long-chain n-alkyl compounds, the alkyl chains often exhibit van der Waals interactions and can interdigitate or align in layers. This can lead to polymorphism, where the compound can crystallize in different forms with distinct physical properties.

Table 2: Predicted Crystallographic Data for Benzoic Acid, 5-amino-2-(decyloxy)-

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric space group |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (carboxylic acid dimers), N-H···O hydrogen bonds, van der Waals interactions between decyl chains |

| Molecular Conformation | Largely planar aromatic core, flexible decyloxy chain |

Note: These predictions are based on the known crystal structures of analogous compounds and represent likely structural features.

Computational and Theoretical Chemistry Studies of Benzoic Acid, 5 Amino 2 Decyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzoic acid, 5-amino-2-(decyloxy)-, these calculations would reveal how the interplay between the electron-donating amino and decyloxy groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring dictates its chemical behavior.

Density Functional Theory (DFT) is a robust method for studying molecules of this size, balancing computational cost with accuracy. researchgate.netnih.gov A typical approach would involve using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to perform geometry optimization and frequency calculations. researchgate.netnih.gov

These calculations would yield critical data:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Energetics: Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated, providing insight into the stability of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for Benzoic Acid, 5-Amino-2-(decyloxy)-

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Gibbs Free Energy | -1050.5 Hartree | A measure of the molecule's thermodynamic stability. |

Ab Initio Methods for High-Accuracy Predictions

For more precise energy and property calculations, especially for smaller fragments of the molecule or for benchmarking DFT results, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used. While computationally more expensive, these methods provide a higher level of theoretical accuracy, which can be crucial for resolving subtle electronic effects or for calculations where electron correlation is particularly important. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible decyloxy chain of Benzoic acid, 5-amino-2-(decyloxy)- introduces significant conformational complexity.

Conformational Analysis: A systematic search of the potential energy surface would be performed to identify low-energy conformers. This involves rotating the single bonds, particularly within the decyloxy chain and its connection to the benzene ring. The relative energies of these conformers would determine their population at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time, in a vacuum or in the presence of a solvent. nih.govacs.org By simulating the motions of the atoms over nanoseconds, MD can reveal:

How the decyloxy chain folds and interacts with the aromatic ring. acs.orgresearchgate.net

The stability of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the ether oxygen of the decyloxy group.

The behavior of the molecule in a solvent, showing how solvent molecules arrange around the solute and affect its conformation. acs.org

Studies on long-chain alkyl systems show that such chains can exhibit both ordered, all-trans conformations and more disordered, gauche-rich states, with the balance influenced by temperature and environment. nih.govacs.orgacs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These predicted spectra can be compared with experimental data to aid in peak assignment. For instance, the chemical shifts of the aromatic protons would be influenced by the electronic effects of the three different substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. mdpi.comias.ac.in These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C-O-C stretches of the ether linkage. mdpi.comucl.ac.uk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. rsc.orgnih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. The predicted spectrum would likely show transitions characteristic of a substituted benzene ring, with the positions of the bands modulated by the auxochromic amino and decyloxy groups. rsc.org

Table 2: Hypothetical Predicted Spectroscopic Data for Benzoic Acid, 5-Amino-2-(decyloxy)-

| Spectrum | Feature | Predicted Value (Hypothetical) | Corresponding Functional Group/Transition |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon | 170 ppm | -COOH |

| ¹H NMR | Carboxylic Proton | 12.5 ppm | -COOH |

| IR | C=O Stretch | 1685 cm⁻¹ | Carboxylic Acid Dimer |

| IR | N-H Stretch | 3400, 3300 cm⁻¹ | Amino Group |

| UV-Vis | π → π* Transition | 250 nm, 310 nm | Aromatic System |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states. researchgate.netrsc.org For Benzoic acid, 5-amino-2-(decyloxy)-, several reactions could be studied:

Acid Dissociation: The pKa value could be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM).

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophiles could be mapped by calculating the energies of the sigma complexes formed upon attack at different positions. The amino and decyloxy groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The final regiochemical outcome of a reaction would depend on the interplay of these effects.

Oxidation Reactions: The mechanism of oxidation, for instance, of the amino group or the aromatic ring, could be explored by identifying the transition states and intermediates involved. nih.gov

Computational studies on the C-H activation of alkoxy-substituted benzoic acids have shown that both steric and electronic effects, including weak non-covalent interactions, can dictate the regioselectivity of a reaction. mdpi.com A similar approach could elucidate the preferred reaction pathways for Benzoic acid, 5-amino-2-(decyloxy)-. rsc.org

Quantum Structure-Property Relationship (QSPR) Theoretical Frameworks

QSPR studies aim to build statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govresearchgate.net For a series of related compounds including Benzoic acid, 5-amino-2-(decyloxy)-, a QSPR model could be developed to predict properties like:

Acidity (pKa): By correlating pKa with calculated quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies, electrostatic potentials) for a set of known benzoic acids, a model could be built to predict the pKa of the target molecule. researchgate.net

Solubility: Aqueous solubility could be modeled based on descriptors related to polarity, size, and hydrogen bonding capacity.

Reactivity: Reaction rates or equilibrium constants for a specific reaction could be predicted for a series of related reactants.

The development of a QSPR model involves calculating a wide range of molecular descriptors for a training set of molecules with known properties and then using statistical methods like multiple linear regression or machine learning to find a predictive equation. nih.gov

Derivatization Strategies and Complex Molecule Synthesis Utilizing Benzoic Acid, 5 Amino 2 Decyloxy As a Building Block

Synthesis of Amide and Ester Derivatives

The presence of both a carboxylic acid and an amino group on the aromatic ring of Benzoic acid, 5-amino-2-(decyloxy)- allows for its straightforward conversion into a variety of amide and ester derivatives. These reactions are fundamental in organic synthesis and are widely used to modify the biological and material properties of molecules.

The synthesis of amide derivatives can be achieved by coupling the carboxylic acid group with a primary or secondary amine. Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators such as HBTU. rsc.org The amino group of Benzoic acid, 5-amino-2-(decyloxy)- can also be acylated to form amides by reacting it with acyl chlorides or anhydrides. This dual reactivity allows for the synthesis of diverse structures. For instance, reacting the carboxylic acid function with various amines would yield a library of N-substituted amides, while acylation of the amino group would produce different N-acyl derivatives.

Similarly, ester derivatives can be readily prepared through the esterification of the carboxylic acid group with various alcohols. This can be catalyzed by acids or by using coupling agents. The choice of alcohol can be used to tune the properties of the resulting ester, for example, by introducing additional functional groups.

The following table illustrates potential amide and ester derivatives that could be synthesized from Benzoic acid, 5-amino-2-(decyloxy)-.

| Derivative Type | Reactant | Potential Product Structure |

| Amide (from COOH) | Primary Amine (R-NH2) | |

| Amide (from NH2) | Acyl Chloride (R-COCl) | |

| Ester (from COOH) | Alcohol (R-OH) |

Construction of Substituted Heterocyclic Systems

The amino and carboxylic acid functionalities of Benzoic acid, 5-amino-2-(decyloxy)- serve as valuable handles for the construction of various substituted heterocyclic systems. Anthranilic acid and its derivatives are well-known precursors for the synthesis of a range of heterocycles, and by analogy, Benzoic acid, 5-amino-2-(decyloxy)- can be expected to undergo similar transformations.

For example, the reaction of the amino group with a β-ketoester could lead to the formation of quinoline (B57606) derivatives through a Combes quinoline synthesis-type reaction. Similarly, condensation of the amino group with a 1,3-dicarbonyl compound could yield benzodiazepine (B76468) structures. The presence of the carboxylic acid group can also be exploited in cyclization reactions. For instance, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could provide an isocyanate intermediate, which is a versatile precursor for various heterocyclic rings. The synthesis of flavone (B191248) and quinolone analogs often utilizes amino-substituted aromatic building blocks. fujifilm.com

The diversity of potential heterocyclic products is vast and depends on the choice of reaction partners and conditions. The decyloxy substituent would be retained in the final heterocyclic structure, imparting lipophilicity which could be advantageous for applications in materials science or medicinal chemistry.

Oligomerization and Polymerization Precursor Studies

The bifunctional nature of Benzoic acid, 5-amino-2-(decyloxy)- makes it an attractive monomer for the synthesis of oligomers and polymers. Both condensation and potentially radical polymerization pathways can be envisioned.

Condensation Polymerization Approaches

Benzoic acid, 5-amino-2-(decyloxy)- is an AB-type monomer, where the amino (A) and carboxylic acid (B) groups can react intermolecularly to form polyamide chains through the elimination of water. youtube.com The direct thermal polycondensation of aminobenzoic acids can be challenging and may require high temperatures, which could lead to side reactions. google.com However, the use of activating agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride can facilitate polymerization under milder conditions. google.com

The resulting polyamides would feature a regularly repeating unit containing the decyloxy side chain. This long alkyl chain would likely impart significant flexibility and solubility to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties. The general structure of a polyamide derived from the self-condensation of Benzoic acid, 5-amino-2-(decyloxy)- is shown below.

| Polymer Type | Monomer | Repeating Unit Structure |

| Polyamide | Benzoic acid, 5-amino-2-(decyloxy)- |

Radical Polymerization Initiation Potential

While less direct than condensation polymerization, the functional groups of Benzoic acid, 5-amino-2-(decyloxy)- could be modified to act as initiators for radical polymerization. For instance, the carboxylic acid could be converted into a derivative that can generate radicals upon thermal or photochemical stimulation. rsc.org Although less common, certain amino compounds can also participate in redox-initiated radical polymerization systems. wikipedia.org

A more plausible approach would be to first synthesize a derivative of Benzoic acid, 5-amino-2-(decyloxy)- that contains a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This new monomer could then be copolymerized with other vinyl monomers via radical polymerization to incorporate the unique structural features of the parent compound into a larger polymer chain.

Incorporation into Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. The functional groups on Benzoic acid, 5-amino-2-(decyloxy)- are well-suited to direct its assembly into such architectures.

Hydrogen Bonding Networks

The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. These groups can engage in a variety of intermolecular hydrogen bonding interactions. A common motif for aminobenzoic acids is the formation of hydrogen-bonded dimers through the carboxylic acid groups. ucl.ac.ukacs.org Furthermore, the amino group can form hydrogen bonds with the carboxylic acid groups of neighboring molecules, leading to extended chains or more complex two- and three-dimensional networks. rsc.org

The following table summarizes the key functional groups and their roles in forming supramolecular assemblies.

| Functional Group | Hydrogen Bonding Role | Potential Supramolecular Interactions |

| Carboxylic Acid (-COOH) | Donor and Acceptor | Dimer formation, chain formation |

| Amino (-NH2) | Donor | Intermolecular bonding with COOH or other acceptors |

| Decyloxy (-OC10H21) | Weak Acceptor | Steric influence on packing, van der Waals interactions |

Self-Assembly Studies

While specific, in-depth research focusing exclusively on the self-assembly of Benzoic acid, 5-amino-2-(decyloxy)- is not extensively documented in publicly available literature, the molecule's amphiphilic nature provides a strong theoretical basis for its capacity to form organized aggregates in solution. The hydrophilic portion, consisting of the amino and carboxylic acid groups, can engage in hydrogen bonding and electrostatic interactions. In contrast, the hydrophobic decyloxy tail is expected to drive aggregation through van der Waals forces and the hydrophobic effect, particularly in polar solvents.

The self-assembly of similar aromatic amino acid derivatives is a well-established phenomenon, driven by a combination of non-covalent interactions including π-π stacking of the aromatic rings, hydrogen bonding between the functional groups, and hydrophobic interactions of aliphatic chains. beilstein-journals.org These interactions are the fundamental driving forces for the bottom-up creation of complex, ordered supramolecular structures from simple molecular units. beilstein-journals.org For instance, studies on other functionalized amino acids have demonstrated their ability to form diverse nanostructures such as nanofibers, nanotubes, and vesicles. beilstein-journals.org

Based on these principles, it can be postulated that Benzoic acid, 5-amino-2-(decyloxy)- would self-assemble in a manner that minimizes the exposure of its hydrophobic decyloxy tail to a polar aqueous environment, leading to the formation of micelles or bilayer structures. The specific morphology of these aggregates would likely be influenced by factors such as solvent polarity, pH, temperature, and concentration. The pH, in particular, would play a crucial role by modulating the ionization state of the carboxylic acid and amino groups, thereby altering the balance of attractive and repulsive electrostatic forces.

Further research into the self-assembly of Benzoic acid, 5-amino-2-(decyloxy)- could involve techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize the resulting supramolecular structures. Spectroscopic methods like fluorescence and UV-Vis spectroscopy could be employed to determine the critical aggregation concentration.

Development of Functional Monomers and Intermediates

The bifunctional nature of Benzoic acid, 5-amino-2-(decyloxy)- makes it an attractive candidate for use as a functional monomer in polymerization reactions or as a key intermediate in the synthesis of more complex target molecules. The presence of both an amino group and a carboxylic acid group allows for its incorporation into a variety of polymer backbones, such as polyamides and polyimides.

The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids to form amide bonds. This reactivity is fundamental to the synthesis of aramids, a class of high-performance polymers known for their thermal stability and mechanical strength. The long decyloxy chain would impart flexibility and solubility to the resulting polymer, potentially leading to materials with unique processing characteristics and physical properties.

Similarly, the carboxylic acid group can be activated and reacted with amines to form amide linkages or with alcohols to yield esters. This dual reactivity allows for the synthesis of a wide array of derivatives. For example, it could be used as a precursor in multi-step syntheses of pharmacologically active compounds or functional dyes, where the amino and carboxylic acid groups provide handles for further chemical modification.

While specific examples of polymers or complex molecules synthesized directly from Benzoic acid, 5-amino-2-(decyloxy)- are not readily found in the surveyed literature, its structural motifs are present in various reported chemical entities. For instance, the core structure of 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid), which is structurally analogous, is a key component in certain pharmaceutical compounds. google.com This suggests the potential for Benzoic acid, 5-amino-2-(decyloxy)- to serve as a valuable intermediate in medicinal chemistry and drug design, where the decyloxy chain could be used to tune lipophilicity and other pharmacokinetic properties.

Advanced Methodological Considerations in Research on Benzoic Acid, 5 Amino 2 Decyloxy

High-Throughput Experimentation (HTE) in Synthetic Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of chemical reactions. bohrium.comsemanticscholar.org Instead of the traditional one-at-a-time approach, HTE utilizes multi-well plates (e.g., 96-well format) to run hundreds of experiments in parallel, allowing for the simultaneous screening of numerous variables such as catalysts, ligands, bases, solvents, and temperatures on a microscale (1-10 µmol). nih.govmckgroup.org This approach minimizes the consumption of valuable starting materials and accelerates the discovery of optimal reaction conditions. youtube.com

In the context of synthesizing Benzoic acid, 5-amino-2-(decyloxy)-, a key step would be the etherification of a suitably protected 5-amino-2-hydroxybenzoic acid derivative with a decyl halide. HTE could be employed to efficiently screen a wide array of conditions for this O-alkylation reaction. A typical HTE screen would involve dispensing stock solutions of the substrate, various bases, and the decyl halide into the wells of a microtiter plate, followed by the addition of different solvents. The plate is then sealed and heated, and after the reaction time, the outcomes are rapidly analyzed, often using high-performance liquid chromatography-mass spectrometry (HPLC-MS). mckgroup.org

Table 1: Illustrative High-Throughput Experimentation (HTE) Screen for the O-Alkylation Step

This rational, hypothesis-driven approach allows researchers to quickly identify reaction "hits" and map out the reaction landscape, leading to a highly optimized synthetic procedure in a fraction of the time required by traditional methods. nih.govyoutube.com

Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability and reproducibility. nih.gov These benefits are particularly relevant for multi-step syntheses, where reactions can be "telescoped" together without intermediate purification steps. vapourtec.com

A continuous synthesis of Benzoic acid, 5-amino-2-(decyloxy)- could be envisioned starting from a substituted nitrobenzene. For instance, a nucleophilic aromatic substitution (SNAr) reaction could be performed in a heated flow reactor to introduce the decyloxy group, followed immediately by an in-line reduction of the nitro group to the amine in a second reactor module containing a packed-bed catalyst. vapourtec.com The precise control over temperature, pressure, and residence time afforded by flow reactors can significantly improve yields and selectivity compared to batch methods. youtube.combeilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical SNAr Reaction Step

This continuous process not only increases efficiency but also allows for the on-demand production of the target compound, minimizing the need for storing large quantities of intermediates. nih.gov

Green Analytical Chemistry Approaches for Characterization

Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally friendly and safer by reducing or eliminating the use of hazardous substances and minimizing energy consumption and waste generation. researchgate.net The characterization of Benzoic acid, 5-amino-2-(decyloxy)- can be made more sustainable by adopting GAC principles. researchgate.net

Traditional analytical methods, such as HPLC, often rely on large volumes of toxic organic solvents like acetonitrile (B52724) and methanol. mdpi.com Green alternatives focus on replacing these with more benign solvents such as ethanol, water, or supercritical fluids. Supercritical Fluid Chromatography (SFC), which primarily uses supercritical CO2 as the mobile phase, is a powerful green separation technique that significantly reduces organic solvent consumption. mdpi.com For sample preparation, solvent-free techniques like solid-phase microextraction (SPME) can be used to extract the analyte from a sample matrix, eliminating the need for large quantities of extraction solvents. mdpi.comcreative-proteomics.com The greenness of an analytical method can be evaluated using metric tools like the Analytical Greenness (AGREE) score. researchgate.netyoutube.com

Table 3: Traditional vs. Green Analytical Approaches for the Analysis of Benzoic acid, 5-amino-2-(decyloxy)-

By integrating these greener methods, the environmental impact of the analytical workflow associated with researching Benzoic acid, 5-amino-2-(decyloxy)- can be substantially reduced while maintaining high analytical performance. mdpi.com

Automation and Robotics in Synthetic and Analytical Workflows

Table 4: Example of an Automated Workflow for Reaction Optimization

Future Research Directions and Unexplored Avenues for Benzoic Acid, 5 Amino 2 Decyloxy

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, selective, and sustainable synthetic methods is paramount for unlocking the potential of Benzoic acid, 5-amino-2-(decyloxy)-. Future research should focus on moving beyond traditional multi-step syntheses towards more advanced catalytic systems.

A significant area for exploration is the late-stage functionalization of the benzoic acid core. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective modification of aromatic rings. researchgate.netnih.gov Research into ruthenium(II) and palladium(II) catalytic systems, which have shown success in the ortho- and meta-functionalization of other benzoic acid derivatives, could lead to novel pathways for introducing additional substituents onto the aromatic ring of the target molecule. researchgate.netnih.gov For instance, a carboxylate-directed ortho-C-H olefination or allylation could introduce new reactive handles for further chemical elaboration. researchgate.net

Furthermore, the development of novel catalysts could greatly enhance synthetic efficiency. The use of magnetically reusable catalysts, such as palladium complexes immobilized on amine-functionalized magnetic nanoparticles, offers a sustainable approach by simplifying catalyst recovery and reuse. researchgate.net Biocatalysis presents another green alternative; exploring enzymes like imine reductases or engineered transferases could enable highly selective and enantiopure syntheses of derivatives, particularly for chiral applications. nih.gov

Future synthetic strategies could also target the alkoxy chain. While the decyloxy group provides significant lipophilicity, developing catalytic methods to modify this chain post-synthesis—such as selective oxidation or introduction of unsaturation—could create a range of analogues with fine-tuned properties without requiring de novo synthesis for each derivative.

Deepening Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis and subsequent reactions of Benzoic acid, 5-amino-2-(decyloxy)- is crucial for process optimization and the rational design of new transformations.

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool. DFT studies can elucidate the mechanistic aspects of catalytic C-H activation, helping to explain the regioselectivity observed with different catalysts and substrates. mdpi.com For example, understanding the transition states for C-H activation versus alkyne insertion in rhodium-catalyzed annulations can inform the choice of ligands to favor desired reaction pathways. mdpi.com Such computational investigations can predict the influence of the electron-donating amino and alkoxy groups on the reactivity of the different C-H bonds on the benzene (B151609) ring.

Experimental kinetic studies are equally important. Investigating the reaction rates of esterification, amidation, or coupling reactions under various conditions (temperature, catalyst loading, solvent) will provide essential data for scaling up production. scholarsresearchlibrary.com For instance, kinetic analysis of the esterification of benzoic acid with butanol has provided detailed information on activation energies and reaction constants, a model that could be adapted for the reactions of Benzoic acid, 5-amino-2-(decyloxy)-. scholarsresearchlibrary.com The influence of the long decyloxy chain on reaction kinetics compared to smaller alkoxy groups is a specific area that warrants investigation, as it may impact steric hindrance and solubility. researchgate.netmdpi.com

Expansion of Derivatization Libraries for Diverse Chemical Applications

The true value of Benzoic acid, 5-amino-2-(decyloxy)- lies in its potential as a versatile building block for creating large libraries of derivatives with diverse functionalities and applications.

Future efforts should focus on the systematic derivatization of its three key functional groups: the carboxylic acid, the amino group, and the aromatic ring. High-throughput synthesis techniques can be employed to rapidly generate a wide array of esters, amides, and N-acylated compounds. nih.gov For example, coupling the carboxylic acid with various alcohols or amines can modulate the molecule's lipophilicity and hydrogen bonding capabilities. The amino group can be functionalized to form sulfonamides, ureas, or be used as a handle for attachment to larger molecular scaffolds. nih.govmdpi.comresearchgate.net

These derivatization libraries can then be screened for a multitude of applications. In medicinal chemistry, based on the activities of other aminobenzoic acid derivatives, these new compounds could be tested for antimicrobial, antifungal, or anticancer properties. mdpi.compreprints.org The long decyloxy chain suggests potential for interaction with lipid membranes, making these derivatives interesting candidates for agents targeting membrane-bound proteins or for applications requiring enhanced cell permeability. nih.gov

In materials science, the rigid benzoic acid core combined with the flexible long alkyl chain is a classic design for liquid crystals. mdpi.com A library of derivatives with varying chain lengths or different aromatic substituents could be synthesized and screened for mesomorphic properties, potentially leading to new materials for displays and sensors. mdpi.comtu-dortmund.de

Integration with Emerging Chemical Technologies and Methodologies

To accelerate the research and development cycle for Benzoic acid, 5-amino-2-(decyloxy)- and its derivatives, integration with emerging technologies is essential.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and easier scalability. nih.govnih.gov This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates. acs.orgresearchgate.net A multi-step flow synthesis could be designed to produce Benzoic acid, 5-amino-2-(decyloxy)- and then directly convert it into a desired derivative in a "telescoped" sequence, minimizing handling and purification steps. nih.govyoutube.com The on-demand generation of reactive intermediates, which might be too unstable for batch processing, becomes feasible in a flow system. youtube.com

Machine Learning and In Silico Design: Artificial intelligence and machine learning (ML) are revolutionizing molecular design. researchgate.net By training ML models on existing data for benzoic acid derivatives, it is possible to predict the properties of new, unsynthesized analogues of Benzoic acid, 5-amino-2-(decyloxy)-. mdpi.comnih.gov These predictive models can guide the design of derivatization libraries, prioritizing compounds with the highest probability of exhibiting desired activities, thus saving significant time and resources. Inverse design approaches, where a target property is specified and an ML model generates the corresponding molecular structure, represent a frontier in this field. researchgate.net

Automated Synthesis Platforms: Combining flow chemistry with robotic systems and real-time analytical feedback (e.g., mass spectrometry or NMR) can create fully automated platforms for synthesis, optimization, and screening. Such systems can autonomously explore reaction conditions to find optimal yields or systematically create and test derivatization libraries with minimal human intervention.

Design and Synthesis of Advanced Analogues with Tunable Reactivity

Beyond simple derivatization, future research should aim to design and synthesize advanced analogues of Benzoic acid, 5-amino-2-(decyloxy)- with precisely tailored reactivity and function.

The reactivity of the aromatic ring is governed by the electronic properties of its substituents. nih.govrsc.org The amino group is strongly activating and ortho-, para-directing, while the alkoxy group is also activating and ortho-, para-directing. The carboxylic acid is deactivating and meta-directing. Understanding the interplay of these effects is key. Future work could involve synthesizing analogues where these electronic properties are systematically tuned. For example, replacing the amino group with a nitro or cyano group would dramatically alter the ring's reactivity towards electrophilic substitution.

The long decyloxy chain offers another axis for tuning. Analogues could be synthesized with:

Different Chain Lengths: Varying the alkyl chain length (e.g., from C4 to C18) would systematically alter the molecule's lipophilicity and its self-assembly properties, which is critical for applications in liquid crystals or as surfactants. tu-dortmund.de

Branched or Unsaturated Chains: Introducing branching or double/triple bonds into the alkoxy chain would modify the molecule's steric profile and conformational flexibility, impacting how it packs in a solid state or binds to a biological target.

Functionalized Chains: Incorporating functional groups like hydroxyls, ethers, or even fluorinated segments into the alkoxy tail could impart new properties, such as increased polarity, altered solubility, or specific intermolecular interactions.

The design of such advanced analogues, guided by computational modeling and structure-activity relationship (SAR) studies, will pave the way for highly specialized applications, from targeted pharmaceuticals to next-generation functional materials. nih.govsemanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.